molecular formula C9H11NO B12439211 N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine CAS No. 202522-21-2

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine

Cat. No.: B12439211
CAS No.: 202522-21-2
M. Wt: 149.19 g/mol
InChI Key: CYXCYDJPJFMZOD-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO It is a derivative of benzaldehyde oxime, where the benzaldehyde is substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine can be synthesized through the reaction of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

2,5-Dimethylbenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2,5-Dimethylbenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2,5-Dimethylbenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oximes or amines, depending on the reagents used.

Scientific Research Applications

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine
  • N-[(2,6-Dimethylphenyl)methylidene]hydroxylamine
  • N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine

Uniqueness

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its similar compounds.

Properties

CAS No.

202522-21-2

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3

InChI Key

CYXCYDJPJFMZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C=NO

Origin of Product

United States

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